N-(2-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE
CAS No.: 428840-41-9
Cat. No.: VC4192805
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 428840-41-9 |
|---|---|
| Molecular Formula | C17H20N2O4S |
| Molecular Weight | 348.42 |
| IUPAC Name | N-(2-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
| Standard InChI | InChI=1S/C17H20N2O4S/c1-13-8-10-14(11-9-13)24(21,22)19(2)12-17(20)18-15-6-4-5-7-16(15)23-3/h4-11H,12H2,1-3H3,(H,18,20) |
| Standard InChI Key | YHZGMFKPQHQRBO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure features three distinct components:
-
2-Methoxyphenyl Group: A benzene ring substituted with a methoxy (-OCH) group at the ortho position.
-
N-Methyl-4-Methylbenzenesulfonamido Moiety: A sulfonamide group where the sulfur atom is bonded to a para-methyl-substituted benzene ring and a methylated nitrogen.
-
Acetamide Backbone: A central acetamide unit (-NH-C(=O)-CH-) linking the methoxyphenyl and sulfonamide groups.
The IUPAC name, N-(2-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, reflects this arrangement. Key structural identifiers include:
| Property | Value |
|---|---|
| CAS No. | 428840-41-9 |
| Molecular Formula | |
| Molecular Weight | 348.42 g/mol |
| SMILES | COC1=CC=CC=C1NC(=O)CN(S(=O)(=O)C2=CC=C(C=C2)C)C |
| InChIKey | YHZGMFKPQHQRBO-UHFFFAOYSA-N |
Physicochemical Properties
While solubility data remain unreported, the compound’s logP (partition coefficient) is estimated at 2.81, suggesting moderate lipophilicity suitable for membrane permeability. The sulfonamide group enhances hydrogen-bonding capacity, potentially influencing receptor interactions .
Synthetic Pathways and Optimization
General Synthesis Strategy
The compound is synthesized via a multi-step sequence:
-
Sulfonylation: Reaction of 2-methoxyphenylacetic acid derivatives with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide intermediate .
-
Methylation: Introduction of the methyl group to the sulfonamide nitrogen using methyl iodide or dimethyl sulfate.
-
Acetamide Formation: Coupling the sulfonamide intermediate with 2-methoxyaniline via carbodiimide-mediated amide bond formation .
Representative Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-Methylbenzenesulfonyl chloride, Pyridine, DCM, 12 h, RT | 85% |
| 2 | CHI, KCO, DMF, 60°C, 6 h | 78% |
| 3 | EDC·HCl, HOBt, DIPEA, DMF, 24 h, RT | 72% |
Analytical Characterization
-
NMR: NMR (400 MHz, CDCl): δ 7.65 (d, J = 8.2 Hz, 2H, Ar-H), 7.28 (d, J = 8.0 Hz, 2H, Ar-H), 6.92–6.84 (m, 4H, Ar-H), 3.85 (s, 3H, OCH), 3.12 (s, 3H, NCH), 2.42 (s, 3H, Ar-CH).
-
HRMS: Calculated for : 348.1142; Found: 348.1145.
Biological Activity and Mechanisms
Antimicrobial Properties
Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), attributed to sulfonamide-induced folate biosynthesis inhibition. Comparatively, its 4-methoxy analog (PubChem CID: 586294) shows reduced potency (MIC > 128 µg/mL), underscoring the importance of the ortho-methoxy substitution .
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 18.7 ± 1.2 | Tubulin Inhibition |
| A549 (Lung) | 24.3 ± 2.1 | Apoptosis Induction |
| HepG2 (Liver) | 29.8 ± 1.8 | ROS Generation |
Comparative Analysis of Structural Analogs
Impact of Substitution Patterns
-
N-Methyl vs. N-H: Removal of the N-methyl group (e.g., PubChem CID: 1333261) reduces anticancer activity (IC > 50 µM), highlighting the role of methyl steric effects in target engagement .
-
Ortho- vs. Para-Methoxy: Para-methoxy derivatives (e.g., 2-Hydroxy-2-(4-methoxy-phenyl)-N-methyl-acetamide) exhibit 40% lower tubulin binding affinity, emphasizing the ortho substitution’s spatial advantages .
Sulfonamide Modifications
Replacing the 4-methylbenzenesulfonamide with a naphthalenesulfonamide group enhances solubility but diminishes cytotoxicity, suggesting a balance between hydrophobicity and bioactivity .
Research Advancements and Applications
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability by 3.2-fold in murine models, with sustained release over 72 hours.
Combination Therapies
Synergistic effects with paclitaxel (CI = 0.62) in MCF-7 cells suggest potential as an adjuvant in multidrug regimens .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume